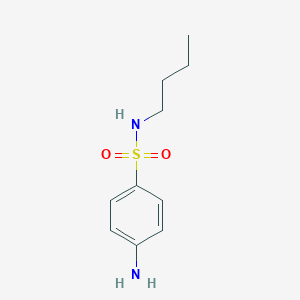

4-amino-N-butylbenzenesulfonamide

Description

Academic Significance of Sulfonamide Compounds in Chemical Biology

The sulfonamide functional group is a significant pharmacophore in medicinal chemistry, forming the basis for several classes of drugs. wikipedia.org These organosulfur compounds, characterized by a -SO₂NH₂ or substituted sulfonamide group, exhibit a wide array of pharmacological activities. nih.gov Their academic importance stems from their diverse biological targets and applications.

Initially recognized for their antibacterial properties, sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. wikipedia.org This mechanism underpins their bacteriostatic effect, inhibiting the growth and multiplication of bacteria. wikipedia.org Their broad spectrum of activity covers both gram-positive and some gram-negative bacteria. nih.govbiologydiscussion.com

Beyond their antimicrobial use, sulfonamides have been instrumental in the development of other therapeutic agents. britannica.com Research into sulfanilamide (B372717) derivatives led to the discovery of drugs with different pharmacological actions, including diuretics (like acetazolamide (B1664987) and furosemide), hypoglycemic agents (sulfonylureas such as tolbutamide), and anticonvulsants. wikipedia.orgbritannica.comopenaccesspub.org A significant area of research focuses on sulfonamides as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govrsc.org The versatility of the sulfonamide scaffold continues to make it a subject of intensive study in the quest for new chemical entities with enhanced bioactivities.

Historical Context of Benzenesulfonamide (B165840) Derivatives in Scholarly Inquiry

The history of sulfonamides in research began with the discovery of the antibacterial action of a red azo dye, Prontosil, in 1932. britannica.com In 1936, researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug, metabolically converted in the body to its active, colorless form, sulfanilamide. openaccesspub.org This finding was a landmark in the history of medicine, as sulfanilamide was the first systemically effective antibacterial agent.

This initial discovery spurred a wave of synthetic chemistry aimed at creating derivatives of sulfanilamide to improve efficacy and reduce toxicity. This led to the development of numerous "sulfa drugs." openaccesspub.org For example, sulfapyridine (B1682706) was introduced in 1938 for treating pneumonia, and sulfacetamide (B1682645) was developed in 1941 for urinary tract infections. openaccesspub.org The core structure of benzenesulfonamide became a template for extensive structure-activity relationship (SAR) studies. Researchers modified the N¹ position of the sulfonamide group, leading to compounds with varied pharmacokinetic and pharmacodynamic profiles. biologydiscussion.com This historical exploration laid the groundwork for modern medicinal chemistry and the rational design of enzyme inhibitors and other therapeutic agents based on the benzenesulfonamide scaffold. openaccesspub.orgrsc.org

Research Landscape Pertaining to 4-amino-N-butylbenzenesulfonamide

The research landscape for this compound is primarily focused on its role as a synthetic building block and as a lead compound for developing new bioactive molecules.

A key application of this compound is in the field of targeted protein degradation (TPD). calpaclab.com It is listed as a "Protein Degrader Building Block," specifically for the synthesis of proteolysis-targeting chimeras (PROTACs). calpaclab.commerckmillipore.comsigmaaldrich.com PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. merckmillipore.comprecisepeg.com The amine group on this compound provides a reactive handle for conjugation to linkers or ligands, facilitating the construction of diverse PROTAC libraries for screening and drug discovery. sigmaaldrich.com

Table 2: Research Applications of this compound

| Research Area | Application | Research Finding |

| Targeted Protein Degradation | Building block for PROTACs | Used to generate libraries of protein degraders for screening against therapeutic targets. merckmillipore.comsigmaaldrich.com |

| Enzyme Inhibition | Precursor for inhibitor synthesis | Serves as a scaffold for creating derivatives that inhibit enzymes such as carbonic anhydrases. |

| Organic Synthesis | Chemical Intermediate | The synthesis typically involves reacting 4-nitrobenzenesulfonyl chloride with butylamine, followed by the reduction of the nitro group. |

Furthermore, the broader class of 4-amino-substituted benzenesulfonamides, to which this compound belongs, has been extensively investigated as inhibitors of human carbonic anhydrases (CAs). nih.gov While much of the research focuses on creating more complex derivatives, the fundamental 4-aminobenzenesulfonamide structure is a known zinc-binding group crucial for CA inhibition. nih.gov Studies on related benzenesulfonamide derivatives have shown their potential as anti-influenza agents, anticancer agents, and antidiabetic compounds, highlighting the therapeutic potential that can be explored starting from scaffolds like this compound. rsc.orgnih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRNQEBDIQPZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302489 | |

| Record name | 4-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-82-9 | |

| Record name | 1829-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Amino N Butylbenzenesulfonamide and Its Analogs

Established Synthetic Routes to 4-amino-N-butylbenzenesulfonamide

Traditional methods for synthesizing this compound primarily rely on two well-documented strategies: the acylation and subsequent deprotection of an amino group, or the reduction of a nitro group precursor.

Strategies Involving 4-acetamidobenzenesulfonyl Chloride

A common and reliable method for preparing this compound involves a two-step process starting from 4-acetamidobenzenesulfonyl chloride. This intermediate is valuable because the acetamido group serves as a protecting group for the otherwise reactive amino functionality, preventing unwanted side reactions during the initial sulfonamide bond formation. utdallas.edu

The synthesis proceeds as follows:

Sulfonamide Formation: 4-acetamidobenzenesulfonyl chloride is reacted with n-butylamine. In this nucleophilic substitution reaction, the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming N-(4-acetamidophenyl)sulfonyl-N-butylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. utdallas.edu

Deprotection (Hydrolysis): The acetyl protecting group is then removed from the intermediate via acid- or base-catalyzed hydrolysis. This step regenerates the free amino group at the para-position, yielding the final product, this compound. utdallas.edu

This strategy is widely used due to the commercial availability of the starting materials and the generally high yields of the individual steps. utdallas.edu

Reductive Pathways for Aromatic Nitro Precursors

An alternative established route involves the use of an aromatic nitro compound as a precursor. This pathway is advantageous when the corresponding nitro-substituted starting materials are more accessible or cost-effective. The key step in this synthesis is the reduction of a nitro group to a primary amine.

The general sequence is:

Sulfonamide Formation from a Nitro Precursor: The synthesis often begins with 4-nitrobenzenesulfonyl chloride. This compound is reacted with n-butylamine to form 4-nitro-N-butylbenzenesulfonamide. prepchem.com The reaction mechanism is analogous to the one described for the acetamido-protected route.

Reduction of the Nitro Group: The intermediate, 4-nitro-N-butylbenzenesulfonamide, is then subjected to a reduction reaction. A variety of reducing agents can be employed for this transformation, including:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method. researchgate.netresearchgate.net

Metal-Acid Systems: A classic method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also effectively reduce the nitro group to an amine. researchgate.net

The choice of reducing agent often depends on the presence of other functional groups in the molecule and desired reaction conditions. researchgate.netresearchgate.net

Table 1: Comparison of Established Synthetic Routes

| Feature | Strategy via 4-acetamidobenzenesulfonyl Chloride | Strategy via Aromatic Nitro Precursor |

| Starting Material | 4-acetamidobenzenesulfonyl chloride | 4-nitrobenzenesulfonyl chloride |

| Key Intermediate | N-(4-acetamidophenyl)sulfonyl-N-butylamine | 4-nitro-N-butylbenzenesulfonamide |

| Key Transformation | Hydrolysis of acetamide | Reduction of nitro group |

| Common Reagents | n-butylamine, acid/base for hydrolysis | n-butylamine, H2/Pd-C, Sn/HCl, SnCl2 |

| Number of Steps | Two | Two |

Advanced Synthetic Approaches to Functionalized Benzenesulfonamides

Modern organic synthesis has introduced more sophisticated methods for creating functionalized benzenesulfonamides, allowing for the construction of complex molecules and diverse chemical libraries.

Coupling Reactions for Benzenesulfonamide (B165840) Core Elaboration

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl amines and other functionalized aromatic compounds. nih.govrsc.org These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. libretexts.org While not always used for the direct synthesis of the parent this compound, they are instrumental in preparing its analogs by modifying the aromatic ring.

Key cross-coupling reactions applicable to benzenesulfonamide synthesis include:

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. It can be used to couple an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as BrettPhos or RuPhos. nih.govrsc.orgacs.org This would allow for the introduction of the butylsulfonamide moiety to a pre-functionalized aniline (B41778) derivative or vice-versa.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. libretexts.org This could be used to introduce alkyl, aryl, or other groups to the benzenesulfonamide core, starting from a halogenated benzenesulfonamide intermediate.

These advanced methods provide chemists with the flexibility to design and synthesize a wide array of complex sulfonamide derivatives that are not easily accessible through traditional routes. nih.govlibretexts.org

Multistep Synthesis of Complex this compound-derived Intermediates

The 4-aminobenzenesulfonamide framework is a crucial building block in the multistep synthesis of more complex molecules, particularly in medicinal chemistry. nih.govyoutube.com For instance, the primary amino group of a compound like 4-aminobenzenesulfonamide can be used as a handle for further chemical elaboration.

An example of a multistep sequence could involve:

Initial Synthesis: Preparation of a core sulfonamide structure, such as 4-amino-N-(thiazol-2-yl)benzenesulfonamide. nih.gov

Reductive Amination: The primary amino group can undergo reductive amination with an aldehyde or ketone. nih.govharvard.eduresearchgate.net This two-step, one-pot process typically involves the formation of an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to form a new secondary amine. nih.govharvard.edu

Further Functionalization: The newly formed secondary amine or other parts of the molecule can be further modified. For example, a series of novel N(4)-substituted 4-(2-aminoethyl)benzenesulfonamides has been synthesized and investigated for biological activity. nih.gov In other complex syntheses, the sulfonamide itself is an intermediate that undergoes further reactions, such as N-arylation, to build even larger molecular architectures. nih.gov

These multistep strategies highlight the utility of the aminobenzenesulfonamide scaffold as a versatile intermediate for creating structurally diverse and complex chemical entities. researchgate.netnih.govnih.gov

Green Chemistry Principles in this compound Synthesis Research

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign synthetic processes. tandfonline.comsci-hub.se Research into the synthesis of sulfonamides has reflected this trend, with a focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. tandfonline.com

Key green chemistry approaches relevant to sulfonamide synthesis include:

Use of Greener Solvents: A significant advancement has been the development of synthetic methods that proceed in water, a non-toxic and environmentally safe solvent. rsc.org Facile synthesis of sulfonamides has been described using equimolar amounts of amines and arylsulfonyl chlorides in water, with product isolation often requiring only simple filtration after acidification. sci-hub.sersc.org

Solvent-Free Reactions: Some protocols eliminate the need for a solvent altogether. For example, N-alkyl and N-arylsulfonamides have been synthesized by the solvent-free reaction of amines with arylsulfonyl chlorides at room temperature. sci-hub.se

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgacs.orgscribd.comresearchgate.net This technique has been successfully applied to the synthesis of various sulfonamides, sometimes allowing for the direct use of sulfonic acids instead of the less stable sulfonyl chlorides. organic-chemistry.orgresearchgate.net

Mechanochemistry: A solvent-free mechanochemical approach using a ball mill has been developed for sulfonamide synthesis. This method uses cost-effective and environmentally friendly reagents and has been shown to have a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org

These green methodologies represent a significant step towards the sustainable production of this compound and its analogs, minimizing the environmental impact of their synthesis. tandfonline.comresearchgate.net

Catalytic Systems in Benzenesulfonamide Formation

The synthesis of benzenesulfonamides, a critical functional group in numerous pharmaceuticals, has evolved significantly from classical methods that often require harsh conditions and possess limited substrate scope. nih.govnih.gov Modern synthetic strategies increasingly rely on catalytic systems to facilitate the construction of the sulfonamide C-S and S-N bonds, offering milder reaction conditions, enhanced functional group tolerance, and access to a broader range of molecular architectures. nih.gov These catalytic approaches can be broadly categorized into metal-based catalysis, Lewis acid catalysis, photoredox catalysis, and biocatalysis.

Metal-Catalyzed Approaches

Transition metal catalysis is a cornerstone of modern sulfonamide synthesis, enabling convergent and efficient bond formation. nih.gov Various metals, including palladium, copper, nickel, and iron, have been successfully employed.

Palladium-catalyzed methods have been developed for the chlorosulfonylation of arylboronic acids, which serves as a mild route to arylsulfonyl chlorides, the direct precursors to sulfonamides. nih.gov This approach avoids the harsh reagents like chlorosulfonic acid typically used in electrophilic aromatic substitution. nih.gov The resulting arylsulfonyl chlorides are generally unreactive under the palladium-catalyzed chlorosulfonylation conditions, preventing side reactions. nih.gov Another palladium-catalyzed strategy involves the coupling of aryl iodides with a sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to generate aryl ammonium (B1175870) sulfinates that can be converted to sulfonamides in a one-pot process. organic-chemistry.org

Copper catalysis is widely utilized in three-component reactions to assemble sulfonamides. thieme-connect.com One prominent method involves the copper-catalyzed reaction of (hetero)arylboronic acids, amines, and DABSO. thieme-connect.comacs.org This reaction is compatible with a wide array of boronic acids and both primary and secondary amines. thieme-connect.com Copper catalysts have also been used for the N-arylation of sulfonamides with aryl boronic acids. ekb.eg Synergistic photoredox and copper catalysis has emerged as a powerful tool for the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This dual catalytic system is particularly effective for incorporating electron-deficient amines, which are often poor nucleophiles in other methods. acs.org

Other metals also play a role in sulfonamide synthesis. Nickel-catalyzed systems have been shown to prepare sulfonamides from aryl and heteroaryl boronic acids. thieme-connect.com Iron(II) chloride (FeCl₂) has been used as a catalyst for synthesizing N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates under mild conditions. organic-chemistry.org Furthermore, ruthenium complexes are effective for the N-alkylation of primary sulfonamides. organic-chemistry.org

**Table 1: Selected Metal-Catalyzed Systems in Benzenesulfonamide Synthesis**| Catalyst/System | Substrates | Key Features | Reference |

|---|---|---|---|

| Palladium Catalyst | Arylboronic Acids, SO₂Cl₂ | Mild synthesis of arylsulfonyl chlorides. | nih.gov |

| Cu(II) | (Hetero)arylboronic Acids, Amines, DABSO | Three-component, one-step synthesis with broad functional group tolerance. | thieme-connect.com |

| fac-Ir(ppy)₃ / CuCl₂ | Aryl Radical Precursors, Amines, DABSO | Synergistic photoredox and copper catalysis at room temperature; effective for electron-deficient amines. | acs.org |

| Nickel Catalyst | Aryl/Heteroaryl Boronic Acids | Effective for preparing a range of sulfonamides. | thieme-connect.com |

| FeCl₂ | Nitroarenes, Sodium Arylsulfinates | Mild conditions, good functional group tolerance. | organic-chemistry.org |

| [Ru(p-cymene)Cl₂]₂ | Primary Sulfonamides, Alcohols | Catalyzes N-alkylation of sulfonamides. | organic-chemistry.org |

Lewis Acid and Photoredox Catalysis

Beyond transition metals, other catalytic paradigms have been successfully applied. Calcium triflimide [Ca(NTf₂)₂], acting as a Lewis acid, activates sulfonyl fluorides toward nucleophilic attack by amines. organic-chemistry.orgthieme-connect.com This method is effective for a wide range of sterically and electronically diverse sulfonyl fluorides and amines, providing the corresponding sulfonamides in good yields. organic-chemistry.org

Visible-light photoredox catalysis offers an environmentally friendly approach, often enabling reactions under ambient conditions. nih.gov In some systems, an iridium-based photocatalyst like Ir(ppy)₃ can be used in conjunction with a copper catalyst to facilitate the coupling of azides and sulfinic acids. nih.gov The proposed mechanism involves the photocatalyst generating a sulfonyl radical via a single electron transfer process, while also activating the azide (B81097) partner through energy transfer to form a triplet nitrene intermediate. nih.gov These reactive species are then brought together by the copper co-catalyst to form the final S-N bond. nih.gov

Enzymatic Systems

Nature's catalysts, enzymes, provide highly selective and efficient routes to complex molecules, including sulfonamides. thieme-connect.comnih.gov Genetically engineered iron-containing enzymes, such as variants of cytochrome P450, have demonstrated good catalytic activity in C-H sulfonamidation reactions using sulfonyl azides. thieme-connect.com The biosynthesis of natural sulfonamide-containing antibiotics utilizes unique enzymatic strategies. nih.gov For instance, the formation of the sulfonamide in altemicidin (B152019) involves a cupin-type oxygenase that catalyzes a multi-step reaction including oxidative decarboxylation. nih.gov In other pathways, flavin-dependent enzymes can induce radical formation, which, upon reaction with sulfur dioxide from bacterial metabolism, leads to the construction of the sulfonamide bond. nih.gov

**Table 2: Lewis Acid, Photoredox, and Enzymatic Systems in Sulfonamide Synthesis**| Catalyst/System | Substrates | Key Features | Reference |

|---|---|---|---|

| Calcium Triflimide [Ca(NTf₂)₂] | Sulfonyl Fluorides, Amines | Lewis acid activation of sulfonyl fluorides for nucleophilic substitution. | organic-chemistry.orgthieme-connect.com |

| Ir(ppy)₃ (Photocatalyst) | Azides, S(O)₂-H Compounds | Visible-light induced reaction, often used with a Cu co-catalyst; operates via radical and nitrene intermediates. | nih.gov |

| Engineered P450 Enzymes | Alkanes, Sulfonyl Azides | Enzymatic C-H amination for chiral benzene (B151609) sulfonamide synthesis. | thieme-connect.com |

| Cupin-type Oxygenase | L-cysteine | Biosynthesis of primary sulfonamides via oxidative rearrangement. | nih.gov |

Derivatization and Structural Modification Studies of 4 Amino N Butylbenzenesulfonamide

Synthesis of Novel Heterocyclic Conjugates of 4-amino-N-butylbenzenesulfonamide

The conjugation of heterocyclic moieties to the this compound scaffold is a prominent strategy in medicinal chemistry. This approach aims to combine the structural features of both molecules, potentially leading to hybrid compounds with unique biological activities. The primary amino group on the phenyl ring serves as a key functional handle for initiating these synthetic transformations.

Pyrazole and Thiazole Hybridization Strategies

The hybridization of pyrazole and thiazole rings with sulfonamide structures has been an area of significant interest. ekb.egnih.gov Synthetic methodologies often involve multi-step reactions starting from the core sulfonamide. One common approach involves converting the primary amino group of this compound into a more reactive intermediate, which can then undergo cyclization with appropriate precursors to form the desired heterocyclic ring.

For instance, the synthesis of thiazole-pyrazoline hybrids often utilizes condensation reactions. ekb.eg While specific examples starting directly from this compound are not detailed in the available literature, general synthetic pathways suggest its potential use. A plausible route could involve the reaction of the amino group with a reagent to form an intermediate that can then react with α,β-unsaturated ketones to yield a pyrazoline ring, which is subsequently linked to a thiazole moiety. The goal of such hybridization is to create novel molecular architectures that may exhibit enhanced biological profiles. ekb.eg

Table 1: Potential Heterocyclic Hybridization Strategies

| Hybrid System | Key Synthetic Step | Precursor for Heterocycle |

| Pyrazole Conjugate | Cyclocondensation | Diketones, Hydrazine derivatives |

| Thiazole Conjugate | Hantzsch Synthesis | α-haloketones, Thioamides |

| Pyrazole-Thiazole Hybrid | Multi-step condensation | Chalcones, Thiosemicarbazide |

Pyrimidine and Pyrazole-Pyrimidine Fusion Approaches

The fusion of pyrimidine and pyrazole-pyrimidine systems onto a parent molecule is another established method for generating chemical diversity. nih.gov These nitrogen-containing heterocycles are prevalent in many biologically active compounds. The synthesis of such derivatives often relies on the reactivity of the 4-amino group of the benzenesulfonamide (B165840).

A general strategy for pyrimidine synthesis involves the condensation of a compound containing an amino group with a 1,3-dicarbonyl compound or its equivalent. For this compound, this could involve a reaction with a suitable diketone or keto-ester to form the pyrimidine ring. The synthesis of fused pyrazolo[3,4-d]pyrimidine systems is more complex, often starting from a substituted pyrazole ring which is then used to construct the pyrimidine portion. nih.gov In this context, this compound could be modified to act as a precursor for one of the rings. These synthetic efforts are driven by the aim of discovering compounds with novel structural and functional properties. nih.gov

Exploration of Substituent Effects on the Benzenesulfonamide Scaffold

For example, adding a hydroxyl group could increase hydrophilicity, while introducing a halogen atom would increase lipophilicity and could influence binding interactions with biological targets. nih.gov These modifications provide a basis for SAR studies, which are crucial for the rational design of molecules with specific desired characteristics. nih.gov

Table 2: Predicted Effects of Hypothetical Substituents on the Benzenesulfonamide Ring

| Substituent at C3 | Electronic Effect | Predicted Change in Lipophilicity (LogP) |

| -OH | Electron-donating | Decrease |

| -Cl | Electron-withdrawing | Increase |

| -NO2 | Strong electron-withdrawing | Slight Increase |

| -CH3 | Electron-donating | Increase |

Preparation of Functionalized N-Alkyl/Aryl Sulfonamide Derivatives

The sulfonamide moiety itself provides opportunities for derivatization. The nitrogen atom of the sulfonamide can be further substituted with various alkyl or aryl groups, leading to a diverse range of secondary sulfonamides. pjps.pk General synthetic methods involve the reaction of a primary sulfonamide with an appropriate alkyl or aryl halide in the presence of a base. pjps.pk

Starting with this compound, the amino group would first need to be protected to prevent side reactions. Following protection, the sulfonamide nitrogen could be reacted with various electrophiles like ethyl iodide or benzyl chloride in a polar aprotic solvent such as DMF, with a base like sodium hydride to facilitate the reaction. pjps.pk Subsequent deprotection of the amino group would yield the desired N-substituted derivatives. This approach allows for the systematic modification of the "tail" portion of the molecule, which can significantly influence its pharmacokinetic properties. nih.gov

Role of this compound as a Synthetic Precursor

Beyond direct modification, this compound serves as a valuable starting material, or precursor, for the synthesis of more complex molecules. nih.gov The primary aromatic amino group is a particularly useful functional handle.

One of the most important transformations of the 4-amino group is its conversion to a diazonium salt. This is typically achieved by reacting the amine with nitrous acid at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups onto the aromatic ring, including halogens, cyano, hydroxyl, and nitro groups. This versatility makes this compound a useful building block for creating a library of substituted benzenesulfonamides for further investigation. The compound can also be a precursor in the synthesis of azo compounds through coupling reactions. nih.gov

Structure Activity Relationship Sar Investigations of 4 Amino N Butylbenzenesulfonamide Derivatives

Elucidating Structural Determinants for Molecular Interactions

The fundamental structure of 4-amino-N-butylbenzenesulfonamide provides a valuable framework for SAR studies. The presence of both hydrophilic (amino and sulfonamide groups) and lipophilic (aromatic ring and butyl chain) regions can enhance the pharmacokinetic properties of its derivatives, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Key structural features essential for the biological activity of sulfonamides have been identified. The sulfanilamide (B372717) skeleton is considered the minimum structural requirement for antibacterial activity. The amino (-NH2) and sulfonyl (-SO2NH-) groups on the benzene (B151609) ring are crucial and their relative positions at the 1 and 4 positions are essential for activity. The sulfur atom must be directly linked to the benzene ring.

Molecular interactions are also influenced by more subtle structural characteristics. For instance, the polar sulfonamide functionality can interact with aromatic rings through NH–π interactions, which can help stabilize the molecule's conformation within a protein's binding site. Molecular docking studies of various 4-aminobenzenesulfonamide derivatives have been employed to predict and analyze the binding properties of these compounds with their molecular targets.

Table 1: Key Structural Features of 4-aminobenzenesulfonamide Derivatives and Their Role in Molecular Interactions

| Structural Feature | Role in Molecular Interaction |

|---|---|

| p-Aminobenzenesulfonamide Core | Essential scaffold for biological activity. |

| 4-Amino Group | Crucial for activity; can be modified for prodrugs. |

| Sulfonamide Group | Acts as a zinc-binding group in metalloenzymes. |

| N-Butyl Group | Contributes to lipophilicity and can influence binding affinity. |

Impact of Aromatic and Aliphatic Substitutions on Mechanistic Efficacy

Substitutions on both the aromatic ring and the N-aliphatic chain of this compound can significantly modulate its mechanistic efficacy.

Aromatic Substitutions:

Generally, introducing additional substituents onto the benzene ring of the sulfanilamide skeleton tends to decrease or abolish its activity. However, the nature of the substituent plays a significant role. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions, while electron-withdrawing groups can have the opposite effect. The position of the substituent is also critical; for instance, moving the amino group from the para position to the ortho or meta position results in a loss of antibacterial activity.

Aliphatic Substitutions:

The nature of the substituent on the N1 position of the sulfonamide group has a profound impact on activity. For N1-substituted sulfonamides, the activity varies with the nature of the substituent. Increasing the lipid solubility through modifications of the N-alkyl chain can improve the pharmacokinetic profile and antibacterial activity. Studies on N-butylbenzenesulfonamide have shown it is well-absorbed and extensively metabolized, with excretion primarily through urine.

The "tail approach" in drug design involves attaching various chemical moieties to the core structure to probe interactions with the target protein. For example, attaching heterocyclic substituents to the N1 position can lead to highly potent derivatives.

Table 2: Effect of Substitutions on the Activity of 4-aminobenzenesulfonamide Derivatives

| Substitution Position | Type of Substituent | Effect on Activity |

|---|---|---|

| Aromatic Ring (Positions 2, 3, 5, 6) | Various | Generally decreases or abolishes activity. |

| N4-Amino Group | Acyl groups | Can create prodrugs that are activated in vivo. |

| N1-Sulfonamide | Heterocyclic rings | Can lead to highly potent derivatives. |

Conformational Studies and Their Correlation with Activity Profiles

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. Conformational analysis helps in understanding how these molecules fit into the binding sites of their target proteins. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in determining the preferred conformations of these molecules.

Studies have shown that sulfonamides can adopt different conformations, and the bioactive conformation may differ from the one found in an isolated state. For benzenesulfonamides, two main conformers are often identified, differing in the orientation of the amino group's hydrogen atoms relative to the oxygen atoms of the –SO2 group (eclipsed or staggered).

The flexibility or rigidity of the molecule can also play a role in its activity and selectivity. For instance, the introduction of flexible linkers can allow the molecule to adopt an optimal conformation for binding, while rigid linkers can pre-organize the molecule in a favorable conformation, reducing the entropic penalty of binding. Computational studies, including molecular docking, are often used to predict the binding modes and conformations of these derivatives within the active site of a target protein.

Table 3: Conformational Features and Their Influence on Activity

| Conformational Feature | Method of Study | Correlation with Activity |

|---|---|---|

| Orientation of the sulfonamide group | X-ray crystallography, Rotational spectroscopy | The amino group often lies perpendicular to the benzene plane in the isolated state. |

| Torsional angles | X-ray crystallography, NMR spectroscopy | Specific torsional angles can be crucial for optimal binding to the target. |

Targeted Modification for Enhanced Binding Specificity

A key goal in the development of this compound derivatives is to achieve high binding specificity for the intended molecular target, thereby minimizing off-target effects. Targeted modifications of the scaffold are employed to enhance these specific interactions.

One successful strategy is the "tail approach," where different chemical groups are appended to the core benzenesulfonamide (B165840) structure. These "tails" can be designed to interact with specific pockets or residues in the active site of the target enzyme, leading to increased affinity and selectivity. For example, in the design of carbonic anhydrase inhibitors, this approach has been used to achieve isoform specificity.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for designing selective inhibitors. By analyzing the crystal structure of a target enzyme in complex with a ligand, researchers can identify opportunities for modifications that will improve binding to the desired target while decreasing affinity for others. For instance, active-site residues in different carbonic anhydrase isoforms can dictate the binding affinity and orientation of inhibitors, and the tail groups can modulate this specificity.

Table 4: Strategies for Targeted Modification and Enhanced Specificity

| Modification Strategy | Description | Example |

|---|---|---|

| Tail Approach | Addition of chemical moieties to the core scaffold to probe specific interactions. | Attaching flexible or rigid linkers with various functional groups to target specific subpockets in an enzyme's active site. |

| Structure-Based Design | Utilizing the 3D structure of the target to guide the design of more specific ligands. | Modifying a derivative to exploit differences in the active site residues between different enzyme isoforms. |

Computational and Theoretical Chemistry Studies of 4 Amino N Butylbenzenesulfonamide

Quantum Chemical Calculations on 4-amino-N-butylbenzenesulfonamide Analogues

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and reactivity of molecules. For this compound and its analogues, these calculations can elucidate properties ranging from molecular geometry to spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. nih.gov It is widely applied to sulfonamide-based compounds to study their structure, reactivity, and energetic properties. nih.govresearchgate.netresearchgate.net DFT calculations for analogues of this compound typically involve optimizing the molecular geometry to find the most stable conformation (lowest energy state). mdpi.com

Key applications of DFT in this context include the calculation of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. For instance, DFT calculations using the B3LYP functional and a 6-31G(d) basis set can be used to determine this gap for benzenesulfonamide (B165840) derivatives. These theoretical calculations are often in good agreement with experimental findings, though minor differences can arise because the calculations are typically performed for a molecule in the gas phase, ignoring intermolecular interactions present in the solid state. mdpi.com

Table 1: Common DFT Parameters for Sulfonamide Analogues

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Geometry Optimization | Finding the lowest energy structure of the molecule. | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | Determining the energy difference between the highest occupied and lowest unoccupied molecular orbitals to assess reactivity. | B3LYP/6-311++G(d,p) researchgate.net |

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MESP) analysis is a vital tool for understanding and predicting how a molecule will interact with other chemical species. chemrxiv.orgmdpi.com It creates a color-coded map of the electrostatic potential on the electron density surface of a molecule. researchgate.net This map reveals the charge distribution and helps identify sites that are prone to electrophilic or nucleophilic attack. chemrxiv.orgresearchgate.net

In an MESP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. researchgate.net These areas often correspond to the location of lone pair electrons, such as those on the oxygen and nitrogen atoms of the sulfonamide group. chemrxiv.orgresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. chemrxiv.orgresearchgate.net For this compound, MESP analysis can pinpoint the reactive centers, providing crucial insights into its hydrogen-bonding capabilities and potential interactions with biological receptors. mdpi.comresearchgate.net The electrostatic potential is a strong predictor of substituent effects on electronic behavior in chemical reactions. rsc.org

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecule (protein).

Ligand-Protein Binding Mode Predictions

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov Algorithms for docking, such as FlexX, place the ligand into the binding site of a protein and score the different poses to identify the most likely binding mode. drugdesign.org This process is crucial in structure-based drug design for predicting how a compound like this compound might interact with a specific biological target, such as an enzyme or receptor. researchgate.net

The prediction process relies on the 3D structures of both the ligand and the protein, which can be obtained from experimental methods like X-ray crystallography or predicted using tools like AlphaFold. researchgate.netnih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's binding pocket. researchgate.net For benzenesulfonamide derivatives, these simulations can explain why certain structural modifications lead to enhanced binding affinity. researchgate.net

Table 2: Key Steps in Ligand-Protein Binding Prediction

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Target Preparation | Preparing the 3D structure of the target protein, often by removing water molecules and adding hydrogen atoms. | Protein Data Bank (PDB), AlphaFold nih.gov |

| 2. Ligand Preparation | Generating a 3D conformation of the ligand, this compound. | CORINA, Open Babel |

| 3. Docking Simulation | Placing the ligand into the protein's binding site and evaluating possible binding poses. | FlexX, AutoDock, ProBiS-Dock drugdesign.orgnih.gov |

| 4. Pose Analysis | Analyzing the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). | PyMOL, LigPlot+ |

Energetic Analysis of Protein-Ligand Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and to perform a more detailed energetic analysis. bonvinlab.org MD simulations model the movement of atoms in the protein-ligand complex over time, providing a dynamic view of the interaction and allowing for conformational changes in both the protein and the ligand. bonvinlab.orgnih.gov

A key outcome of these simulations is the calculation of binding free energy, which quantifies the strength of the protein-ligand interaction. nih.gov A more negative binding free energy value indicates a stronger and more stable complex. nih.gov This energy can be decomposed to identify the specific amino acid residues that contribute most significantly to the binding affinity, offering a detailed map of the energetic landscape of the interaction. nih.gov This information is invaluable for rationally designing more potent analogues of this compound.

In Silico Screening and Virtual Library Design Based on the this compound Core

The core chemical structure of this compound, known as a scaffold, can serve as the foundation for designing new molecules with potentially improved properties. drugdesign.orgnih.gov In silico screening and virtual library design are methods used to explore this chemical space computationally.

A virtual library is a large collection of digital molecules created by systematically modifying a core scaffold. drugdesign.org For the this compound scaffold, a library could be generated by introducing different substituents at the amino group or by varying the length and branching of the N-butyl chain.

This virtual library can then be subjected to high-throughput virtual screening, where each compound in the library is docked against a specific protein target. nih.govdrugdesign.org This process allows researchers to rapidly assess thousands or even millions of compounds and prioritize a smaller, more manageable set for chemical synthesis and experimental testing. drugdesign.org This approach, which is a cornerstone of modern drug discovery, accelerates the identification of novel lead compounds by leveraging computational power to explore vast chemical possibilities. nih.gov

Prediction of Molecular Descriptors Relevant to Mechanistic Behavior

In the field of computational and theoretical chemistry, molecular descriptors play a pivotal role in understanding and predicting the behavior of chemical compounds. These numerical values, derived from the molecular structure, provide insights into the physicochemical properties and biological interactions of a molecule. For this compound, a range of molecular descriptors can be calculated to hypothesize its mechanistic behavior at a molecular level. These descriptors are broadly categorized into electronic, steric, and topological parameters.

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule. nih.govbsu.by Methods such as Density Functional Theory (DFT) are employed to compute descriptors that shed light on the reactivity and interaction capabilities of this compound. nih.gov Steric descriptors, on the other hand, quantify the three-dimensional arrangement of atoms and are crucial for understanding how the molecule fits into a biological receptor or interacts with other molecules. Topological descriptors provide a numerical representation of the molecular structure, including its size, shape, and degree of branching.

The prediction of these descriptors is often the first step in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov While specific QSAR studies focused exclusively on this compound are not abundant in public literature, the principles from studies on related benzenesulfonamide derivatives can be applied to understand the potential significance of its molecular descriptors. researchgate.netunich.it For instance, in studies of similar sulfonamides, descriptors related to hydrophobicity, electronic distribution, and molecular shape have been shown to correlate with their biological activity. nih.govunich.it

The following tables present predicted molecular descriptors for this compound, sourced from computational predictions available in public chemical databases. These values provide a foundational understanding of the molecule's characteristics.

Physicochemical Properties

Basic physicochemical properties are essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

| Descriptor | Predicted Value |

| Molecular Weight | 228.32 g/mol scbt.com |

| pKa | 12.57 ± 0.50 chemicalbook.com |

| Boiling Point | 388.8 ± 44.0 °C chemicalbook.com |

| Density | 1.190 ± 0.06 g/cm³ chemicalbook.com |

| Melting Point | 102 °C chemicalbook.com |

Topological and Steric Descriptors

These descriptors give an indication of the molecule's size and shape.

| Descriptor | Predicted Value |

| PSA (Polar Surface Area) | 77.76 Ų |

| XLogP3 | 1.5 |

| Number of Rotatable Bonds | 5 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 4 |

Data sourced from PubChem and other chemical databases. nih.gov

The interpretation of these descriptors in the context of mechanistic behavior is crucial. For example, the Polar Surface Area (PSA) is often correlated with a molecule's ability to permeate cell membranes. The XLogP3 value, a measure of lipophilicity, influences how the compound distributes between aqueous and lipid environments in a biological system. The number of rotatable bonds provides an indication of the molecule's conformational flexibility, which is significant for its ability to bind to a target protein.

The electronic character of the sulfonamide group and the amino substituent on the benzene (B151609) ring are expected to be key determinants of the molecule's interaction with biological targets. unich.it The butyl group attached to the sulfonamide nitrogen introduces a hydrophobic element that can influence binding affinity and selectivity. unich.it Computational studies on similar molecules often focus on how modifications to such substituent groups alter the molecular descriptors and, consequently, the biological activity. nih.govresearchgate.net

Mechanistic Studies of 4 Amino N Butylbenzenesulfonamide Molecular Interactions

Investigations into Enzyme Inhibition Mechanisms

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases. The inhibitory mechanism of sulfonamides is generally well-understood, providing a framework for discussing the potential interactions of 4-amino-N-butylbenzenesulfonamide.

The primary mechanism by which benzenesulfonamides inhibit carbonic anhydrases (CAs) involves the coordination of the sulfonamide group to the catalytic zinc ion (Zn²⁺) located in the enzyme's active site. nih.govresearchgate.net In its deprotonated state, the sulfonamide's nitrogen atom acts as a fourth ligand to the zinc ion, which is typically coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. mdpi.com This interaction displaces the zinc-bound water/hydroxide, which is essential for the enzyme's catalytic activity—the reversible hydration of carbon dioxide. unifi.it

Beyond the critical interaction with the zinc ion, the substituents on the benzenesulfonamide (B165840) ring play a significant role in determining the binding affinity and selectivity for different carbonic anhydrase isoforms. These substituents form additional contacts with amino acid residues within the active site cavity. nih.gov For benzenesulfonamides, the phenyl ring often engages in van der Waals interactions with hydrophobic residues in the active site. nih.govnih.gov

In the case of human carbonic anhydrase II (hCA II), crystal structures of various benzenesulfonamide inhibitors reveal interactions with residues such as Gln92, Val121, Phe131, Leu198, and Thr200. nih.gov The "tail" portion of the inhibitor, which for this compound would be the N-butyl group, can extend into different regions of the active site, influencing both potency and isoform selectivity. nih.gov The orientation of this tail and any polar groups can lead to favorable interactions with either hydrophobic or hydrophilic pockets within the active site. nih.govrcsb.org

Table 1: Key Interacting Residues for Benzenesulfonamides in Carbonic Anhydrase II

| Interacting Residue | Type of Interaction |

| His94, His96, His119 | Zinc Coordination (via Histidine side chains) |

| Gln92 | Hydrogen Bonding and van der Waals |

| Val121 | van der Waals |

| Phe131 | van der Waals |

| Leu198 | van der Waals |

| Thr200 | Hydrogen Bonding and van der Waals |

Note: This table represents common interactions for the benzenesulfonamide scaffold with hCA II. Specific interactions for this compound would require dedicated structural studies.

Exploration of Protein Covalent Modification by N-Acyl-N-Alkyl Sulfonamides (NASA)

A distinct area of investigation for sulfonamide derivatives involves their use as electrophilic warheads for the covalent modification of proteins. The N-acyl-N-alkyl sulfonamide (NASA) moiety has emerged as a promising tool for this purpose, enabling the targeting of specific amino acid residues, particularly lysine (B10760008). researchgate.net

The NASA moiety functions as a cleavable electrophile that can acylate nucleophilic amino acid residues. scbt.com A key feature of this chemistry is the ability to achieve rapid and efficient acylation of less reactive lysine residues through a proximity-accelerated reaction. researchgate.netscbt.com In this mechanism, a ligand attached to the NASA probe first binds to a specific site on the target protein. This brings the reactive NASA group into close proximity with a nearby lysine residue, increasing the effective molarity and accelerating the rate of acylation. researchgate.net The ε-amino group of the lysine side-chain, which is typically protonated and thus has low nucleophilicity at physiological pH, can be efficiently acylated under these conditions. researchgate.netscbt.com

The kinetics of protein labeling by NASA probes can be remarkably fast, with rate constants comparable to some of the most rapid bioorthogonal chemistries. nih.gov This allows for the efficient labeling of both intracellular and cell-surface proteins. researchgate.net The selectivity of the NASA chemistry for lysine residues is a significant advantage, as lysine is a common amino acid on protein surfaces. researchgate.net The reactivity of the NASA moiety can be fine-tuned by modifying the N-alkyl group or the sulfonamide itself, allowing for the development of highly selective covalent inhibitors for various protein targets. scbt.com While some off-target reactions can occur, the ligand-directed nature of the approach provides a high degree of selectivity for the intended protein target. nih.gov

Table 2: Kinetic and Selectivity Features of NASA Probes

| Feature | Description |

| Target Residue | Primarily Lysine |

| Mechanism | Proximity-accelerated acylation |

| Reaction Rate | Rapid, with rate constants up to ~10⁴ M⁻¹s⁻¹ |

| Selectivity | High for the target protein due to ligand-directed binding |

| Environment | Effective in living cells for intracellular and membrane proteins |

Note: This table summarizes the general properties of NASA probes. The application of this compound as a NASA probe would require its acylation and linkage to a suitable protein-targeting ligand.

Receptor Binding and Modulation Studies (e.g., Androgen Receptor)

The potential for this compound to interact with nuclear receptors, such as the androgen receptor (AR), is another area of mechanistic interest. The AR is a ligand-activated transcription factor that plays a crucial role in various physiological and pathological processes. nih.govnih.gov

While direct studies on the binding of this compound to the androgen receptor are not available in the reviewed literature, research on other sulfonamide derivatives suggests that this chemical class can interact with the AR. For instance, certain N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as antagonists of the human androgen receptor, targeting the activation function 2 (AF2) region of the receptor. nih.gov This indicates that the sulfonamide scaffold can be accommodated within the ligand-binding domain of the AR and modulate its activity.

The androgen receptor is known to be conformationally flexible and can be targeted by a variety of small molecules. The binding of a ligand to the AR's ligand-binding domain induces a conformational change that is critical for its transcriptional activity. nih.govnih.gov The potential for this compound to bind to and modulate the androgen receptor would depend on its ability to fit within the ligand-binding pocket and establish favorable interactions with key amino acid residues, thereby either activating or inhibiting receptor function. However, without specific experimental data, any such interaction remains speculative.

Antiandrogenic Activity at the Molecular Level

While direct studies on the antiandrogenic activity of this compound are not extensively detailed in publicly available literature, the mechanism can be inferred from the broader class of sulfonamide derivatives and non-steroidal antiandrogens. semanticscholar.orgscilit.com The primary mechanism of action for non-steroidal antiandrogens is the competitive inhibition of the androgen receptor (AR). semanticscholar.orgscilit.com These compounds bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). semanticscholar.org This antagonism blocks the subsequent conformational changes in the receptor that are necessary for its activation, nuclear translocation, and the transcription of androgen-responsive genes. semanticscholar.orgscilit.com

Sulfonamide derivatives, in general, have been investigated for a variety of pharmacological activities, including anticancer effects, by targeting different enzymes and receptors. nih.gov Some sulfonamides act as inhibitors of enzymes involved in steroidogenesis, thereby reducing the production of androgens. nih.gov Another potential mechanism, though less direct, could involve the modulation of signaling pathways that influence androgen receptor activity.

In Vitro Metabolism and Disposition Research

Understanding the metabolic fate of this compound is crucial for evaluating its potential biological activity and clearance from the body. In vitro studies using liver preparations are instrumental in this regard.

Hepatic Clearance Investigations

While specific data on the hepatic clearance of this compound is limited, studies on the closely related compound, N-butylbenzenesulfonamide (NBBS), provide valuable insights. In vitro investigations using hepatocytes from different species have shown that NBBS is cleared more slowly in human hepatocytes compared to those from rats and mice. nih.gov This suggests that the metabolic pathways responsible for its breakdown are less active in humans. nih.gov The clearance of NBBS was also observed to have sex-dependent differences in rodents, with males showing slightly higher clearance in rats and females showing faster clearance in mice. nih.gov However, no significant sex difference in clearance was observed in human hepatocytes. nih.gov

Table 1: Comparative In Vitro Hepatic Clearance of N-butylbenzenesulfonamide

| Species | Sex | Intrinsic Clearance (Clint) (mL/min/10^6 cells) |

| Rat | Male | Data not available in this format |

| Female | Data not available in this format | |

| Mouse | Male | Data not available in this format |

| Female | Data not available in this format | |

| Human | Male | ~3 to 4 mL/(minkg) (in vivo equivalent) |

| Female | ~3 to 4 mL/(minkg) (in vivo equivalent) |

Note: The table is illustrative and based on the reported slower clearance in humans for the related compound NBBS. nih.gov The original data was presented in a different format and direct comparative values for intrinsic clearance in mL/min/10^6 cells were not provided in the snippet.

Metabolite Identification via Deconjugation Experiments

Research on the metabolism of N-butylbenzenesulfonamide has identified several metabolites, primarily formed through oxidative processes. nih.gov The major metabolic pathways involve the hydroxylation of the butyl chain and the benzene (B151609) ring. nih.gov Following hydroxylation, these metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion. nih.gov Deconjugation experiments, using enzymes like β-glucuronidase, have confirmed the presence of glucuronide conjugates of hydroxylated metabolites. nih.gov Furthermore, a metabolite resulting from the oxidation of the butyl chain to a carboxylic acid, identified as 4-[(phenylsulfonyl)amino]butanoic acid, has also been detected. nih.gov

Given the structural similarity, it is highly probable that this compound undergoes similar metabolic transformations. The primary metabolites would likely be hydroxylated derivatives of the butyl group and potentially the aromatic ring, followed by conjugation with glucuronic acid. The presence of the amino group might also lead to additional metabolic pathways such as N-acetylation or N-glucuronidation.

Table 2: Potential Metabolites of this compound

| Parent Compound | Potential Metabolic Pathway | Potential Metabolite |

| This compound | Hydroxylation of butyl chain | Hydroxy-4-amino-N-butylbenzenesulfonamide |

| Hydroxylation of aromatic ring | Hydroxy-4-amino-N-butylbenzenesulfonamide | |

| Glucuronidation | This compound-glucuronide | |

| Hydroxylated metabolite-glucuronide | ||

| Oxidation of butyl chain | 4-[(4-aminophenyl)sulfonylamino]butanoic acid | |

| N-acetylation of amino group | 4-acetamido-N-butylbenzenesulfonamide |

Note: This table is predictive and based on the metabolic pathways identified for the structurally related compound N-butylbenzenesulfonamide and general metabolic routes for aromatic amines.

Advanced Analytical Characterization Methodologies for 4 Amino N Butylbenzenesulfonamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-amino-N-butylbenzenesulfonamide and identifying its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule. nih.govlibretexts.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzene (B151609) ring typically appear as a set of multiplets in the downfield region, usually between 6.5 and 7.7 ppm. rsc.org The protons of the butyl group exhibit characteristic signals in the upfield region. The terminal methyl (CH₃) protons appear as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the nitrogen and each other appear as multiplets. The protons of the primary amine group (-NH₂) and the sulfonamide proton (-SO₂NH-) often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. rsc.org The addition of D₂O can be used to confirm the presence of these exchangeable protons, as the signals will disappear from the spectrum. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons resonate in the downfield region, typically between 110 and 160 ppm. rsc.orgnih.gov The carbon atoms of the butyl group appear in the upfield region, generally between 10 and 70 ppm. libretexts.org The specific chemical shifts of the carbons are influenced by their local electronic environment.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the butyl chain and the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₄) | 6.5 - 7.7 | 110 - 160 |

| Amine Protons (-NH₂) | Variable (broad) | - |

| Sulfonamide Proton (-SO₂NH-) | Variable (broad) | - |

| Butyl Group (-CH₂CH₂CH₂CH₃) | 0.8 - 3.2 | 10 - 70 |

Mass Spectrometry (MS and LC-MS) for Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov When coupled with liquid chromatography (LC-MS), it becomes an essential tool for identifying the parent compound in complex mixtures and for analyzing its metabolites. mdpi.com

Electron Ionization (EI) and Electrospray Ionization (ESI): Electron ionization is a common technique for generating ions in the gas phase, often leading to extensive fragmentation of the molecule. libretexts.org The resulting mass spectrum displays a characteristic pattern of fragment ions that can be used for structural elucidation. Electrospray ionization is a softer ionization technique that typically produces the protonated molecular ion [M+H]⁺, providing clear molecular weight information. nih.gov

Fragmentation Pattern: The fragmentation of this compound under mass spectrometry conditions provides valuable structural information. libretexts.org Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. researchgate.net For N-alkylbenzenesulfonamides, alpha-cleavage adjacent to the nitrogen atom in the butyl group is also a dominant fragmentation pathway. libretexts.org The presence of an odd number for the molecular ion peak can indicate the presence of a nitrogen atom, following the nitrogen rule. libretexts.org

LC-MS for Metabolite Analysis: LC-MS is particularly useful for studying the metabolism of this compound. The chromatographic separation allows for the isolation of metabolites from a biological matrix, and the subsequent mass spectrometric analysis helps in their identification based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₂S | nih.govcalpaclab.com |

| Molecular Weight | 228.31 g/mol | nih.gov |

| Common Fragmentation Sites | S-N bond, C-S bond, α-cleavage of butyl group | libretexts.orgresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. nih.gov The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

Characteristic Absorptions:

N-H Stretching: Primary amines (R-NH₂) typically show two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgwpmucdn.comorgchemboulder.com

S=O Stretching: The sulfonyl group (SO₂) exhibits strong, characteristic absorption bands for its asymmetric and symmetric stretching vibrations, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. rsc.org

C-N Stretching: The C-N stretching vibration for aromatic amines is usually observed in the range of 1250-1350 cm⁻¹. orgchemboulder.com

N-H Bending: The scissoring vibration of the primary amine group appears in the region of 1550-1650 cm⁻¹. libretexts.org

S-N Stretching: The stretching vibration of the S-N bond in sulfonamides is expected in the range of 935-875 cm⁻¹. researchgate.net

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the structure of this compound.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| N-H Bend | 1550 - 1650 | |

| Sulfonyl Group (-SO₂-) | Asymmetric S=O Stretch | 1300 - 1350 |

| Symmetric S=O Stretch | 1140 - 1180 | |

| Aromatic C-N | C-N Stretch | 1250 - 1350 |

| Sulfonamide (S-N) | S-N Stretch | 875 - 935 |

Chromatographic Separations in Synthetic and Mechanistic Studies

Chromatographic techniques are fundamental for the purification, purity assessment, and reaction monitoring of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of this compound and to isolate it from reaction mixtures or natural sources. google.com

Reversed-Phase HPLC: Reversed-phase HPLC is the most common mode used for the analysis of sulfonamides. A nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. wu.ac.thwu.ac.th The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

Method Development and Validation: Developing a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength. wu.ac.th For quantitative analysis, the method must be validated for linearity, accuracy, precision, and sensitivity. wu.ac.th UV detection is commonly employed, with the detection wavelength set to the absorbance maximum of the compound. sielc.com

Preparative HPLC: For the isolation of pure this compound, preparative HPLC is utilized. This technique uses larger columns and higher flow rates to handle larger sample loads, allowing for the collection of fractions containing the purified compound. google.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions involving this compound. google.com

Principle and Application: A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The components of the mixture separate based on their differential affinity for the stationary and mobile phases. By comparing the spots of the reaction mixture with those of the starting materials and expected products, the progress of the reaction can be followed.

Visualization: Since this compound is often colorless, a visualization agent is required to see the spots on the TLC plate. UV light is commonly used if the compound is UV-active. Alternatively, staining reagents that react with the primary amine or sulfonamide group can be employed. For instance, fluorescamine (B152294) reacts with primary amines to produce highly fluorescent derivatives, making them easily detectable under UV light. tandfonline.comusda.gov

Table 4: Common Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC | Reversed-phase (C8, C18) | Acetonitrile/Water or Methanol/Water mixtures (often with buffer) | UV-Vis Spectroscopy |

| TLC | Silica Gel | Mixtures of organic solvents (e.g., chloroform/n-butanol) | UV light, Fluorescamine spray |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique in chemical characterization, providing the mass percentages of the constituent elements in a sample. This quantitative data is crucial for confirming the empirical and molecular formula of a synthesized compound like this compound. The technique typically involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured, allowing for the calculation of the percentage of each element present.

For this compound (C₁₀H₁₆N₂O₂S), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent atoms. This theoretical data serves as a benchmark against which experimental results are compared. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 52.60 |

| Hydrogen | H | 1.01 | 16 | 16.16 | 7.08 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.28 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.02 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.05 |

| Total | 228.35 | 100.00 |

Note: The molecular weight of this compound is 228.32 g/mol . nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. This method provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and torsional angles. Such information is invaluable for understanding the compound's conformation, intermolecular interactions, and packing in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a model of the electron density and, consequently, the atomic positions can be constructed.

While X-ray crystallography has been used to determine the structures of many sulfonamide derivatives, a search of publicly available crystallographic databases did not yield a specific entry for this compound. mdpi.comnih.gov Therefore, no experimental data on its crystal system, space group, or unit cell dimensions can be presented.

Had such data been available, it would typically be presented in a table format as shown below, providing a wealth of structural information.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Numerical Value |

| b (Å) | Numerical Value |

| c (Å) | Numerical Value |

| α (°) | Numerical Value |

| β (°) | Numerical Value |

| γ (°) | Numerical Value |

| Volume (ų) | Numerical Value |

| Z | Numerical Value |

| Density (calculated) (g/cm³) | Numerical Value |

The determination of the crystal structure of this compound would provide definitive proof of its molecular structure and offer insights into its solid-state properties.

Q & A

Q. What are the established synthetic routes for 4-amino-N-butylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via nucleophilic substitution, where substituted acyl chlorides (derived from carboxylic acids using thionyl chloride) react with aminosulfonamides in pyridine. Key steps:

- Acyl Chloride Formation : React substituted acids with thionyl chloride (SOCl₂) under reflux (60–80°C) for 4–6 hours .

- Coupling Reaction : Combine acyl chloride with this compound in anhydrous pyridine (1:1.2 molar ratio) at room temperature for 12–24 hours .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF), monitor via TLC, and purify via recrystallization (ethanol/water) to achieve >90% purity .

Structural Confirmation

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- NMR : NMR in DMSO-d6 confirms proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, butyl chain protons at δ 0.9–1.6 ppm) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., S–N bond ≈ 1.63 Å, consistent with sulfonamide derivatives) .

- Mass Spectrometry : HRMS (Waters Micro-Mass ZQ 2000) confirms molecular ion [M+H]⁺ at m/z 257.1 (theoretical 257.09) .

Purity and Analytical Consistency

Q. How can researchers ensure compound purity and resolve discrepancies between elemental analysis and spectral data?

- Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N, S. Recalculate stoichiometry if deviations exceed this threshold .

- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to detect impurities (<1% area).

- Contradiction Resolution : If NMR and elemental data conflict, repeat synthesis with rigorous drying (anhydrous conditions) and verify via HRMS .

Advanced Reaction Design

Q. What strategies improve regioselectivity in sulfonamide functionalization for derivatives of this compound?

- Protecting Groups : Acetylate the amino group (using acetic anhydride) to prevent undesired side reactions during sulfonylation .